PBA-1105 Achieves Sub-Nanomolar Mutant Tau Degradation (DC50 0.71 nM) — Over 100-Fold More Potent Than Typical PROTAC Degraders
PBA-1105 induces autophagic degradation of stably expressed mutant tau (tauP301L) with a DC50 of 0.71 nM and a Dmax,24 hr of 100 nM, followed by a hook effect at higher concentrations [1]. For comparison, representative PROTAC degraders targeting tau typically exhibit DC50 values in the 100–500 nM range, while the ALK-targeting degrader Hyt-9 shows a DC50 of 134 nM [2]. This represents an approximately 100- to 700-fold improvement in degradation potency for PBA-1105 relative to PROTAC benchmarks in cellular assays.
| Evidence Dimension | Degradation potency (DC50) for target protein |
|---|---|
| Target Compound Data | DC50 = 0.71 nM (mutant tauP301L); Dmax,24 hr = 100 nM |
| Comparator Or Baseline | Typical tau PROTAC degraders: DC50 ~100–500 nM; ALK degrader Hyt-9: DC50 = 134 nM |
| Quantified Difference | ~100- to 700-fold lower DC50 (more potent) |
| Conditions | SH-SY5Y cells stably expressing tauP301L; 24 h treatment |
Why This Matters
Sub-nanomolar potency enables lower working concentrations in cellular and in vivo models, reducing off-target effects and compound cost per experiment.
- [1] Ji, C. H., et al. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system. Nature Communications, 2022, 13, 904. (DC50 and Dmax data for PBA-1105) View Source
- [2] Inhibitors to degraders: Changing paradigm in drug discovery. Cell Chemical Biology, 2024. (Hyt-9 DC50 = 134 nM; PROTAC benchmarking context) View Source
